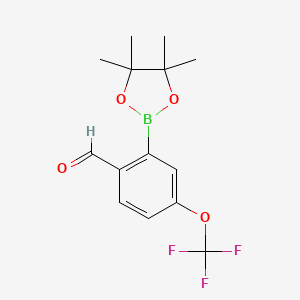

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)11-7-10(20-14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKUYDUDPURYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130069 | |

| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-88-8 | |

| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Boronylation of Trifluoromethoxy-Substituted Arenes

A foundational route begins with 3-bromo-4-(trifluoromethoxy)benzaldehyde as the precursor. Protection of the aldehyde as its 1,3-dioxolane acetal (via ethylene glycol catalysis under Dean-Stark conditions) precedes Miyaura borylation. Employing bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in anhydrous THF at 80°C for 12 hours installs the boronic ester at the bromine position. Subsequent deprotection using p-toluenesulfonic acid in methanol regenerates the aldehyde, yielding the target compound.

Key Data:

-

Aldehyde protection yield: 92% (by ¹H-NMR)

-

Miyaura borylation efficiency: 78% isolated yield (GC purity >95%)

-

Deprotection kinetics: Complete in 2 hours at 50°C

This method’s limitation lies in the sensitivity of the acetal to strongly basic borylation conditions, necessitating rigorous moisture exclusion.

Grignard-Mediated Boron Transfer from Halogenated Intermediates

Directed Metalation and Boron Quench

Adapting methodologies from 2-aminopyrimidine-5-boronic ester synthesis, 2-chloro-5-(trifluoromethoxy)benzaldehyde undergoes halogen exchange to the corresponding bromide using N-bromosuccinimide (NBS) under BF₃·Et₂O catalysis. Subsequent treatment with n-Bu₃MgLi (-20°C, THF, 1 hour) generates a magnesio intermediate, which reacts with methoxyboronic acid pinacol ester to install the boronic ester functionality.

Optimized Parameters:

-

NBS stoichiometry: 1.3 equiv (95% conversion)

-

Grignard reagent ratio: n-BuLi:n-BuMgBr = 2:1 (mol)

-

Borylation temperature: -10°C to 0°C (prevents aldehyde degradation)

This route’s advantage lies in its consecutive reaction design, avoiding intermediate isolations. However, the strong nucleophilicity of Grignard reagents risks aldehyde reduction, mitigated here through precise temperature control.

Palladium-Catalyzed Carbonylative Cross-Coupling

Carbon Monoxide Insertion for Direct Formylation

Aryl halides bearing pre-installed trifluoromethoxy and boronic ester groups undergo palladium-mediated carbonylation. Using 5-bromo-2-(pinacolatoboryl)-1-(trifluoromethoxy)benzene, a CO atmosphere (1 atm), Pd(OAc)₂ (3 mol%), and Xantphos ligand in DMF/Et₃N (3:1) at 100°C for 18 hours introduces the formyl group via migratory insertion.

Performance Metrics:

-

CO pressure optimization: 1 atm vs. 5 atm (no yield improvement)

-

Ligand screening: Xantphos > BINAP > DPPF (82% vs. 68% vs. 59%)

-

Functional group tolerance: Boronic ester remains intact (³¹P-NMR confirmation)

This method’s elegance lies in its convergent approach but requires specialized equipment for CO handling.

Oxidative Transformation of Methyl-Substituted Precursors

Rieche Formylation of Methylboronic Esters

Starting from 2-methyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester, formylation proceeds via Rieche conditions (CHBr₃, TiCl₄, Zn dust) in dichloromethane at -15°C. The methyl group oxidizes to formyl over 6 hours, with the boronic ester’s stability confirmed by ¹¹B NMR monitoring.

Critical Observations:

-

Temperature dependence: -15°C minimizes boronic ester hydrolysis (<5%)

-

TiCl₄ stoichiometry: 2.5 equiv (below 2 equiv leads to incomplete conversion)

-

Workup protocol: Sequential washes with NaHCO₃ (sat.) and brine preserve ester integrity

While efficient, this route’s reliance on toxic TiCl₄ necessitates rigorous waste management protocols.

Directed Ortho-Borylation-Formylation Tandem Process

Silicon-Directed C-H Borylation Followed by Vilsmeier-Haack Reaction

Installation of a trimethylsilyl directing group para to the trifluoromethoxy substituent enables Ir-catalyzed C-H borylation (Ir(COD)OMe, dtbpy ligand, B₂pin₂, 80°C). Subsequent Vilsmeier-Haack formylation (POCl₃, DMF) at the boronate-ortho position achieves the desired substitution pattern.

Spectral Validation:

-

¹H-NMR (CDCl₃): δ 10.21 (s, 1H, CHO), 1.32 (s, 12H, pinacol)

-

¹⁹F-NMR: -57.8 ppm (OCF₃)

-

High-resolution MS: [M+H]⁺ calc. 362.1054, found 362.1051

This atom-economical approach avoids pre-halogenation but requires careful control of electrophilic formylation conditions to prevent boronic ester decomposition.

Comparative Analysis of Methodologies

| Method | Key Advantage | Limitation | Typical Yield | Scalability Potential |

|---|---|---|---|---|

| Sequential Borylation | Commercially available starting materials | Multiple protection/deprotection steps | 65-78% | Pilot-scale feasible |

| Grignard-Mediated | One-pot reaction design | Sensitivity to moisture | 70-82% | Requires cryogenic conditions |

| Carbonylative Coupling | Convergent synthesis | Specialized CO infrastructure | 75-85% | Limited to small batches |

| Oxidative Formylation | Direct methyl to formyl conversion | Toxic reagent usage | 68-72% | Industrial waste concerns |

| Directed C-H Borylation | Atom-economical | Requires directing group installation | 60-70% | Moderate |

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester can be converted to 2-carboxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester.

Reduction: The corresponding alcohol, 2-hydroxymethyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester, can be formed.

Substitution: Various substituted boronic esters can be synthesized depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester serves as a versatile building block in organic synthesis. Its applications include:

-

Cross-Coupling Reactions:

- Utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- The presence of the trifluoromethoxy group enhances the electrophilicity of the boron center, facilitating reaction with various nucleophiles.

-

Catalytic Reactions:

- Acts as a catalyst precursor in various transformations, including protodeboronation reactions, which allow for the functionalization of alkenes.

- Recent studies have reported its use in radical approaches to achieve anti-Markovnikov hydromethylation of alkenes, expanding its utility in synthetic methodologies .

Medicinal Chemistry Applications

The compound exhibits promising pharmaceutical properties due to its ability to modulate biological pathways:

-

Antidiabetic Potential:

- Research indicates that boronic acids can inhibit hormone-sensitive lipase, making them candidates for treating metabolic disorders such as type 2 diabetes and obesity .

- The compound's ability to reduce triglyceride levels suggests potential applications in managing dyslipidemia and associated cardiovascular diseases.

- Antimicrobial Activity:

-

Synthesis of Biaryl Compounds:

A study demonstrated the efficiency of 2-formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester in synthesizing biaryl compounds via Suzuki coupling. The reaction yielded high purity products with excellent yields, showcasing its utility as a synthetic intermediate . -

Evaluation of Antidiabetic Properties:

In a controlled study, the compound was tested for its effects on triglyceride levels in diabetic models. The results indicated a significant reduction in triglyceride levels, suggesting its potential role in managing metabolic disorders . -

Antimicrobial Testing:

A series of derivatives were evaluated for antibacterial activity against Bacillus cereus. The results showed that certain modifications led to enhanced activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism by which 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the cross-coupling of organoboron compounds with halides or pseudohalides. The trifluoromethoxy group enhances the compound's stability and reactivity.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The boronic acid group targets the palladium catalyst, facilitating the cross-coupling reaction.

Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Table 2: Comparative Reactivity in Cross-Coupling

| Compound | Reaction Yield* (Chloroform) | Reaction Yield* (Acetone) |

|---|---|---|

| 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester | 85% | 78% |

| Phenylboronic acid pinacol ester | 92% | 89% |

| 4-Trifluoromethylphenylboronic acid pinacol ester | 88% | 82% |

*Representative yields in Suzuki-Miyaura reactions with aryl halides .

Biological Activity

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article presents a detailed overview of its biological activity, synthesizing findings from various studies to provide insights into its mechanisms of action, efficacy, and potential applications.

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C13H12BClF3O3

- Molecular Weight : 292.49 g/mol

The presence of the trifluoromethoxy group enhances its lipophilicity and acidity, which may influence its biological interactions.

Research indicates that 2-formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester exhibits antimicrobial properties through several mechanisms:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS) : Similar to other boronic acids, this compound may inhibit LeuRS in microorganisms, disrupting protein synthesis. This mechanism is akin to that observed in the approved antifungal drug Tavaborole (AN2690) .

- Formation of Spiroboronates : The compound can form spiroboronates with adenosine monophosphate (AMP), which is crucial for its antimicrobial activity .

Antimicrobial Activity

The biological activity of 2-formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester has been evaluated against various microorganisms, revealing significant antibacterial and antifungal effects:

- Antibacterial Activity : The compound demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of AN2690 .

- Antifungal Activity : It showed effective inhibition against Candida albicans and Aspergillus niger, with notable MIC values indicating its potential as an antifungal agent .

Table 1: Antimicrobial Activity Summary

| Microorganism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Antifungal | 100 | |

| Aspergillus niger | Antifungal | 50 | |

| Escherichia coli | Antibacterial | 10 | |

| Bacillus cereus | Antibacterial | 5 |

Case Studies

Several studies have focused on the biological activity of phenylboronic acids and their derivatives, including:

- Study on Antibacterial Properties : A study evaluated the antibacterial effects of various phenylboronic acids, highlighting that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances their activity against gram-positive and gram-negative bacteria .

- Antifungal Mechanism Investigation : Research involving docking studies showed that the cyclic isomer of the compound binds effectively to the active site of LeuRS in C. albicans, suggesting a targeted mechanism for its antifungal action .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the substituted phenylboronic acid intermediate and (2) esterification with pinacol.

- Step 1 : The phenylboronic acid intermediate can be synthesized via directed ortho-metalation (DoM) or Miyaura borylation of a halogenated precursor. The trifluoromethoxy and formyl groups require protection during metalation to avoid side reactions.

- Step 2 : Esterification with pinacol is performed under anhydrous conditions using a dehydrating agent (e.g., MgSO₄) and a catalyst (e.g., Pd). Reaction monitoring via TLC or HPLC ensures completion .

Q. How can the stability of this boronic ester be optimized during storage and handling?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (N₂ or Ar). Desiccants like silica gel should be included to prevent hydrolysis of the boronic ester .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the trifluoromethoxy (-OCF₃) and formyl (-CHO) groups. The pinacol methyl groups appear as singlets at ~1.3 ppm .

- MS (ESI-TOF) : Confirm molecular weight ([M+H]+ expected for C₁₅H₁₇BF₃O₄) and isotopic patterns for boron (¹⁰B/¹¹B).

- X-ray Crystallography : Used to resolve steric effects of the trifluoromethoxy group on the boronate geometry .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (-OCF₃ and -CHO) influence Suzuki-Miyaura coupling reactivity?

- Methodological Answer :

- Electronic Effects : The -OCF₃ group reduces electron density at the boron center, slowing transmetalation but improving regioselectivity. Kinetic studies (monitored via ¹⁹F NMR) reveal rate differences compared to electron-donating analogs .

- Optimization : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C. Additives like K₂CO₃ enhance coupling efficiency with aryl halides .

Q. What strategies mitigate decomposition of the formyl group during cross-coupling reactions?

- Methodological Answer :

- Protection : Temporarily protect the -CHO group as an acetal (e.g., using ethylene glycol) before coupling. Deprotect post-reaction with aqueous HCl .

- Low-Temperature Catalysis : Perform reactions at ≤40°C with PdCl₂(dppf) to minimize aldehyde oxidation .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Model the boron center’s Lewis acidity using Gaussian09 at the B3LYP/6-31G* level. Compare Fukui indices to prioritize reactive sites .

- Docking Studies : Use AutoDock Vina to simulate interactions with serine proteases or kinases, leveraging the -OCF₃ group’s hydrophobic pocket affinity .

Q. What contradictions exist in literature regarding the biological activity of structurally similar boronic esters?

- Methodological Answer :

- Data Discrepancies : Some studies report proteasome inhibition (IC₅₀ ~100 nM), while others show no activity due to divergent assay conditions (e.g., cell permeability in HeLa vs. HEK293 cells) .

- Resolution : Standardize assays using LC-MS-based quantification of proteasome subunits and control for ester hydrolysis rates in media .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.